Product packaging for Cyclopropane-1-D1-carboxylic acid(Cat. No.:CAS No. 19136-94-8)

Cyclopropane-1-D1-carboxylic acid

Cat. No.: B102137
CAS No.: 19136-94-8
M. Wt: 87.1 g/mol
InChI Key: YMGUBTXCNDTFJI-WFVSFCRTSA-N
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Description

Significance of the Cyclopropane (B1198618) Core in Advanced Organic and Bioorganic Chemistry

The cyclopropane ring, a three-membered carbocyclic structure, is a recurring motif in a multitude of natural products, pharmaceuticals, and agrochemicals. fiveable.meresearchgate.netnih.gov Its significance stems from its unique geometric and electronic properties. The substantial ring strain inherent in the three-membered ring leads to C-C bonds with increased π-character, resulting in unusual reactivity. fiveable.mewikipedia.org This makes cyclopropane and its derivatives valuable intermediates and building blocks in organic synthesis for constructing more complex molecular architectures. fiveable.menumberanalytics.com

In medicinal chemistry, the incorporation of a cyclopropane ring can significantly influence a molecule's biological activity and pharmacokinetic properties. fiveable.me The rigid structure of the ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. Furthermore, cyclopropane-containing compounds are found in various biologically active molecules, including antibiotics and leukotriene antagonists, highlighting their importance in drug discovery and development. nih.govnumberanalytics.com

Strategic Role of Deuterium (B1214612) Labeling in Elucidating Chemical and Biochemical Processes

Deuterium labeling is a powerful and strategic technique used to unravel the intricacies of chemical and biological processes. synmr.in Since deuterium is chemically similar to hydrogen but twice as heavy, its substitution into a molecule generally does not alter the molecule's fundamental chemical reactivity but can have a significant impact on reaction rates. clearsynth.comchem-station.com This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. By measuring the change in reaction rate upon deuterium substitution at a specific position, researchers can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. chem-station.com

Beyond mechanistic studies, deuterium labeling serves several other critical roles:

Metabolic Pathway Tracing: Deuterated compounds are used as stable, non-radioactive tracers to follow the metabolism, absorption, distribution, and excretion of drugs and other biologically important molecules. thalesnano.com

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, deuterium labeling helps in structure determination and enhances analytical accuracy. clearsynth.comthalesnano.com In mass spectrometry, deuterated compounds are often used as internal standards for precise quantification. thalesnano.com

Improving Pharmacokinetic Properties: In drug development, replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, potentially extending the drug's half-life and improving its therapeutic profile.

The diverse applications of deuterium labeling underscore its importance as a versatile tool across various scientific disciplines, from organic synthesis to pharmacology. synmr.in

Specific Research Utility of Cyclopropane-1-D1-carboxylic Acid as a Mechanistic Probe

This compound is a specialized isotopically labeled molecule designed for detailed mechanistic investigations. medchemexpress.comcdnisotopes.com Its utility as a research tool is derived from the strategic placement of a single deuterium atom on the carbon atom that also bears the carboxylic acid group. This specific labeling allows scientists to probe reactions involving this key position.

The primary research application of this compound is in the study of reaction mechanisms where the C1-H bond is cleaved or where the stereochemistry at the C1 position is critical. For instance, in studies of enzymatic or chemical decarboxylation, tracking the fate of the deuterium atom can provide definitive evidence about the reaction pathway. Similarly, in ring-opening reactions of the cyclopropane moiety, the deuterium label serves as a precise marker to follow the rearrangement of atoms and determine the stereochemical outcome of the process. organic-chemistry.org

Data Tables

Table 1: Applications of Deuterium Labeling in Research

Application AreaDescription
Mechanistic Elucidation Investigating reaction pathways by observing the Kinetic Isotope Effect (KIE) when a C-H bond is replaced by a C-D bond. chem-station.com
Metabolic Studies Tracing the fate of drug candidates and metabolites in biological systems to understand absorption, distribution, metabolism, and excretion (ADME). clearsynth.comthalesnano.com
Quantitative Analysis Serving as internal standards in mass spectrometry to improve the accuracy and reliability of measurements. thalesnano.com
Structural Determination Aiding in the assignment of signals and determination of molecular structures in NMR spectroscopy. clearsynth.com
Drug Development Modifying metabolic stability by deuteration at specific sites to enhance the pharmacokinetic properties of a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B102137 Cyclopropane-1-D1-carboxylic acid CAS No. 19136-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuteriocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUBTXCNDTFJI-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclopropane 1 D1 Carboxylic Acid and Its Analogs

Precision Deuterium (B1214612) Incorporation Strategies

The introduction of a deuterium atom at a specific position within a molecule requires carefully designed synthetic routes. For Cyclopropane-1-D1-carboxylic acid, this involves stereoselective deuteration or the use of deuterated precursors.

Stereoselective Deuteration at the C1 Position of the Cyclopropane (B1198618) Ring

Achieving stereoselective deuteration at the C1 position of a pre-formed cyclopropane ring presents a significant challenge. Direct H/D exchange on the carboxyl-bearing carbon is often difficult due to the lack of acidity of the C-H bond. However, strategies involving the generation of a transient carbanion or a related reactive intermediate at the C1 position, followed by quenching with a deuterium source (e.g., D₂O), can be envisioned. The stereoselectivity of such a process would be highly dependent on the nature of the intermediate and the reaction conditions.

Synthesis via Appropriately Deuterated Precursors for Ring Formation

A more common and controlled approach involves the synthesis of the cyclopropane ring from precursors that already contain the deuterium atom at the desired position. For instance, the cyclopropanation of an alkene using a deuterated carbene or carbenoid is a viable strategy.

One established method for synthesizing cyclopropane derivatives is the reaction of an appropriately substituted alkene with a carbenoid. In the context of preparing this compound, this would involve the reaction of a deuterated methylene (B1212753) source with an α,β-unsaturated carboxylic acid derivative. For example, the use of deuterated diiodomethane (B129776) (CD₂I₂) in a Simmons-Smith or related reaction could potentially yield the desired deuterated cyclopropane. However, this would result in a di-deuterated product at the methylene bridge. To achieve mono-deuteration at C1, a precursor such as a deuterated α-halo-ester could be employed in a base-mediated intramolecular cyclization.

A synthetic route starting from deuterated precursors has been demonstrated for the synthesis of deuterated 1-aminocyclopropane-1-carboxylic acid (ACC) analogs. This involved the use of deuterated 1,2-dibromoethanes in a reaction with ethyl isocyanoacetate to form the cyclopropane ring, which was then hydrolyzed to the amino acid. umich.edu A similar strategy could be adapted for this compound, starting with a deuterated malonic ester derivative and a dihaloethane.

Utilization of Isotope-Labeling Techniques in Multi-step Synthesis

In multi-step syntheses, isotope labeling can be introduced at various stages. Biocatalysis, for example, offers a powerful tool for the synthesis of isotopically labeled compounds, including cyclopropanes. au.dknih.gov Engineered enzymes have demonstrated the ability to perform cyclopropanations with high diastereoselectivity and enantioselectivity. nih.gov The synthesis of ¹³C-labeled cyclopropanes has been successfully achieved using labeled glycine (B1666218) as a starting material, which is converted into a labeled diazoacetate for subsequent enzymatic cyclopropanation. au.dknih.gov This approach could be adapted for deuterium labeling by starting with deuterated glycine.

The following table summarizes precursor strategies for labeled cyclopropane synthesis:

Labeled PrecursorSynthetic ApproachResulting Labeled ProductReference
Deuterated 1,2-dibromoethanesReaction with ethyl isocyanoacetateDeuterated 1-aminocyclopropane-1-carboxylic acid umich.edu
¹³C-GlycineConversion to labeled n-hexyl diazoacetate followed by enzymatic cyclopropanation¹³C-labeled cyclopropanes au.dknih.gov

Cyclopropanation Reactions for Core Scaffold Construction

The construction of the cyclopropane ring is a key step in the synthesis of this compound and its analogs. Carbenoid-mediated reactions are among the most powerful methods for this transformation. acsgcipr.org

Carbenoid-Mediated Cyclopropanation Approaches

Carbenoids are reactive intermediates that can transfer a methylene group (or a substituted methylene group) to an alkene to form a cyclopropane. youtube.com These reactions are often more selective than those involving free carbenes. acsgcipr.org Metal-catalyzed decomposition of diazo compounds is a common method for generating carbenoids for cyclopropanation. researchgate.net

Samarium-based reagents have emerged as powerful tools for cyclopropanation reactions, exhibiting high chemo- and stereoselectivity. researchgate.netrsc.org Samarium metal, often in conjunction with diiodomethane or iodoform, can generate samarium carbenoids that readily react with alkenes to form cyclopropanes. organic-chemistry.orgacs.org

The reaction conditions and outcomes of samarium-promoted cyclopropanation are detailed in the table below:

SubstrateReagentsKey FeaturesProductReference
(E)-α,β-Unsaturated carboxylic acidsSm, CHI₃, THF, UltrasoundStereospecific, direct cyclopropanation of unmasked acidtrans-Cyclopropanecarboxylic acids organic-chemistry.org
(Z)-α,β-Unsaturated carboxylic acidsSm, CHI₃, THF, UltrasoundStereospecific, direct cyclopropanation of unmasked acidcis-Cyclopropanecarboxylic acids organic-chemistry.org
Allylic alcoholsSm, CH₂I₂Directed cyclopropanationCyclopropylmethanols acs.org

The use of samarium(III) carbenoids has been investigated computationally, revealing that the methylene transfer pathway is energetically favored. figshare.com This high reactivity and selectivity make samarium-promoted methods highly suitable for the construction of the cyclopropane core in the synthesis of complex molecules.

Heme Carbene Catalysis in Cyclopropane Formation

Heme-containing proteins, particularly engineered variants of myoglobin (B1173299) and cytochrome P450, have emerged as highly efficient biocatalysts for cyclopropanation reactions. orgsyn.orgacs.orgnih.govnih.gov These iron-based enzymatic systems offer a sustainable alternative to catalysts based on rare transition metals. orgsyn.orgacs.orgnih.gov The catalytic cycle involves the formation of an iron-porphyrin carbene (IPC) intermediate, which then transfers the carbene moiety to an olefin to form the cyclopropane ring. acs.orgacs.org Quantum chemical calculations and experimental analyses have shown that these reactions proceed through an Fe(II)-based, nonradical, concerted, and nonsynchronous mechanism. acs.orgyoutube.com

The reactivity and selectivity of these biocatalysts can be finely tuned through rational design and directed evolution of the protein scaffold. orgsyn.orgnih.gov For the synthesis of this compound, a potential strategy would involve the use of a deuterated diazo reagent, such as ethyl diazoacetate-d1, in conjunction with an appropriate alkene substrate, catalyzed by an engineered heme protein. The protein's active site provides a chiral environment that can control the stereochemical outcome of the reaction with high fidelity. nih.govrochester.edu Myoglobin-based catalysts, for instance, have been engineered to provide complementary stereoselectivity, granting access to specific diastereomers and enantiomers of 1-carboxy-2-aryl-cyclopropanes. nih.govrochester.edu This level of control is crucial for producing enantiopure this compound.

Table 1: Engineered Heme Protein-Catalyzed Cyclopropanation

Catalyst SystemSubstrate ScopeKey FeaturesPotential for Deuteration
Engineered Myoglobin VariantsStyrenes, unactivated and electron-deficient alkenes. orgsyn.orgnih.govHigh catalytic activity and stereoselectivity, complementary stereoselectivity achievable. nih.govrochester.eduUse of deuterated diazo compounds to introduce the D-label.
Engineered Cytochrome P450Styrenyl alkenes, various olefins. orgsyn.orgmedchemexpress.comNew-to-nature reactivity, amenable to optimization via genetic methods. medchemexpress.comyoutube.comAdaptable to deuterated carbene precursors.
Artificial Heme Enzymes (e.g., LmrR-based)Styrenes. medchemexpress.comresearchgate.netGood catalytic activity and moderate enantioselectivity from a self-assembled system. medchemexpress.comresearchgate.netFeasible with deuterated starting materials.

Michael Addition Pathways and Subsequent Intramolecular Processes

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful method for constructing cyclopropane rings, including those bearing carboxylic acid functionalities. nih.govnih.gov This pathway involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.govwikipedia.org

For the synthesis of this compound, a malonic ester synthesis approach is highly relevant. youtube.com Diethyl malonate can be reacted with a 1,2-dihaloethane in the presence of a base. orgsyn.org To introduce the deuterium atom at the C1 position, a deuterated malonate ester, such as diethyl malonate-d2, could be employed. Alternatively, a standard malonic ester synthesis to form cyclopropane-1,1-dicarboxylic acid can be followed by a selective monodecarboxylation in a deuterated solvent (e.g., D₂O) under appropriate conditions to yield the desired this compound. The mechanism involves the formation of a carbanion, which then undergoes intramolecular cyclization. youtube.comnih.gov

The stereoselectivity of MIRC reactions can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral substrates, allowing for the synthesis of enantioenriched cyclopropanes. nih.gov Various organocatalysts, such as prolinol derivatives, have been shown to be effective in catalyzing enantioselective MIRC cyclopropanations. nih.gov

Wadsworth-Emmons Cyclopropanation for Stereocontrolled Ring Formation

The Wadsworth-Emmons cyclopropanation, a variation of the Horner-Wadsworth-Emmons reaction, provides a highly stereoselective route to cyclopropane carboxylates. nih.govrochester.edurochester.edu This reaction typically involves the reaction of a stabilized phosphonate (B1237965) carbanion, such as the anion of triethyl phosphonoacetate, with an epoxide. rochester.edurochester.edursc.org The reaction is stereospecific, meaning the stereochemistry of the epoxide starting material is directly translated to the cyclopropane product. rochester.edu

To synthesize this compound using this method, one could envision reacting a deuterated phosphonate ylide with a suitable epoxide. For instance, the anion of triethyl phosphonoacetate-d1 could be reacted with ethylene (B1197577) oxide. The subsequent hydrolysis of the resulting ethyl ester would yield the target deuterated carboxylic acid. This methodology is particularly powerful for creating substituted cyclopropanes with excellent control over the relative stereochemistry, often yielding the trans-isomer with high selectivity. rochester.edurochester.edu The synthesis of quaternary cyclopropyl (B3062369) esters has also been achieved with high diastereocontrol using this method. rochester.edu

Table 2: Comparison of Cyclopropanation Methodologies

MethodologyKey ReagentsStereochemical ControlApplicability to Deuteration
Heme Carbene CatalysisDiazo compounds, alkenes, engineered heme protein. orgsyn.orgacs.orgHigh enantioselectivity and diastereoselectivity controlled by the enzyme's active site. nih.govrochester.eduUse of deuterated diazo reagents.
Michael Addition/Intramolecular CyclizationMalonate esters, dihaloalkanes, base. orgsyn.orgyoutube.comCan be controlled with chiral auxiliaries or catalysts. nih.govUse of deuterated malonate esters or post-synthesis H/D exchange.
Wadsworth-Emmons CyclopropanationPhosphonate ylides, epoxides. rochester.edurochester.eduStereospecific, transferring the stereochemistry of the epoxide to the product. rochester.eduUse of deuterated phosphonate ylides.
Atom Transfer Radical Addition (ATRA)Alkenes, halo-compounds, radical initiator/catalyst. google.comrsc.orgCan be stereoselective depending on the system.Use of deuterated radical precursors or trapping agents.

Atom Transfer Radical Addition (ATRA) in Cyclopropane Derivative Synthesis

Atom Transfer Radical Addition (ATRA) represents another modern approach to carbon-carbon bond formation that can be adapted for cyclopropane synthesis. google.comresearchgate.net The process typically involves the addition of a radical species across a double bond, followed by a subsequent cyclization step. Recent advancements have utilized photoredox catalysis to facilitate these transformations under mild conditions. nih.govnih.govnih.gov

A strategy for synthesizing cyclopropane derivatives via ATRA involves the sequential radical addition of a suitable precursor to an alkene, followed by a 1,3-elimination to form the cyclopropane ring. rsc.org For example, the copper-catalyzed electrochemical ATRA of diethyl halomalonates to alkenes yields halide malonate ester intermediates which can then undergo ring closure. google.com To achieve a deuterated product like this compound, a deuterated alkene or a deuterated radical precursor could be employed. A recently developed method for trans-dual deuterated cyclopropanes utilizes a photoredox-catalyzed deuteroaminomethylation of cyclopropenes with deuterium oxide (D₂O) as the deuterium source, highlighting the potential of radical methods for isotopic labeling. nih.govnih.gov

Stereoselective and Enantioselective Synthesis of Cyclopropane Carboxylic Acids

The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Development and Application of Chiral Catalysts

A wide array of chiral catalysts has been developed to control the stereochemical outcome of cyclopropanation reactions. nih.govyoutube.com In the realm of metal catalysis, chiral dirhodium(II) carboxylates are highly effective for the cyclopropanation of alkenes with diazo compounds, often proceeding with excellent enantioselectivity. nih.gov Chiral cobalt(II) porphyrin complexes have also shown exceptional stereocontrol in cyclopropanation reactions, even with challenging electron-deficient alkenes. youtube.com

For the synthesis of this compound, these chiral catalysts could be employed with a deuterated carbene precursor to generate the desired enantiomer. Beyond metal catalysts, organocatalysis has emerged as a powerful tool. Chiral iminium catalysts, for example, can activate α,β-unsaturated aldehydes towards cyclopropanation with stabilized ylides. Furthermore, as mentioned previously, engineered heme proteins and other biocatalysts provide an excellent platform for highly enantioselective cyclopropanations. nih.govrochester.edumedchemexpress.com These biocatalysts can be tailored through mutagenesis to favor the formation of a specific stereoisomer. nih.gov

Control of Relative and Absolute Stereochemistry in Cyclopropane Formation

Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is a central goal in modern synthetic chemistry. nih.govwikipedia.orgrochester.edu The choice of synthetic methodology plays a crucial role in achieving this control.

Substrate Control: In reactions like the Wadsworth-Emmons cyclopropanation, the stereochemistry of the starting material (the epoxide) dictates the relative stereochemistry of the product. rochester.edu Similarly, in the cyclopropanation of alkenes, the geometry of the double bond (cis or trans) is often retained in the cyclopropane product.

Catalyst Control: The use of chiral catalysts is the most common strategy for controlling absolute stereochemistry. nih.govnih.govyoutube.com The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Engineered myoglobin catalysts have been developed to be stereocomplementary, allowing for the synthesis of either the (1R,2R) or (1S,2S) isomers of cyclopropane products by selecting the appropriate enzyme variant. nih.govrochester.edu

Reagent Control: The nature of the reagents themselves can influence stereoselectivity. For instance, in some cyclopropanation reactions, the steric bulk of the carbene precursor or the substituents on the alkene can favor the formation of one diastereomer over another.

For the specific synthesis of an enantiomerically pure sample of this compound, a combination of these control elements would likely be employed. For example, an engineered heme biocatalyst could be used to catalyze the reaction of a deuterated diazoester with an alkene, ensuring high enantioselectivity in the formation of the C-D bond-bearing stereocenter. nih.govrochester.edu

Diastereoselective Routes to Substituted Cyclopropanes

The construction of the cyclopropane ring with control over the relative stereochemistry of its substituents is a formidable challenge in organic synthesis. Modern methods have focused on catalytic processes that can deliver high diastereoselectivity, which is crucial for creating specific isomers of cyclopropane carboxylic acid analogs.

One powerful strategy involves the catalytic cyclopropanation of alkenes. For instance, the synthesis of nitrile-substituted cyclopropanes, which are versatile precursors to cyclopropane carboxylic acids and their derivatives, has been achieved with high stereocontrol. rochester.edu A chemobiocatalytic approach using an engineered myoglobin catalyst for the cyclopropanation of various olefins with in situ generated diazoacetonitrile has shown exceptional results. nih.govnih.gov This method provides access to a range of nitrile-substituted cyclopropanes with diastereomeric excess (d.e.) often exceeding 99%. nih.govnih.gov

Another approach utilizes transition metal catalysis. Chiral dirhodium complexes, such as Rh₂(S-PTAD)₄, have been effective in catalyzing the reaction between 2-diazo-2-phenylacetonitrile and electron-rich olefins to produce nitrile-substituted cyclopropanes in a stereocontrolled manner. rsc.org Furthermore, iron-catalyzed cyclopropanation using a slow-release protocol for diazoacetonitrile offers a safe and scalable route to these intermediates. rsc.org These nitrile-containing cyclopropanes can then be hydrolyzed to the corresponding carboxylic acids. orgsyn.orgyoutube.com

The following table summarizes the diastereoselectivity achieved in the synthesis of nitrile-substituted cyclopropanes using a myoglobin-based biocatalyst.

Olefin SubstrateDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
Styrene (B11656)>99.9%>99.9% nih.gov
4-Methylstyrene>99.9%>99.9% nih.gov
4-Methoxystyrene>99.9%>99.9% nih.gov
4-Chlorostyrene>99.9%99.5% nih.gov

Techniques for Enantiomeric Enrichment and Resolution

Once a racemic or diastereomeric mixture of a substituted cyclopropanecarboxylic acid is synthesized, obtaining a single enantiomer is often the next critical step. This can be achieved either by asymmetric synthesis using chiral catalysts or by resolving the racemic mixture.

Classical resolution via the formation of diastereomeric salts is a robust and widely used technique. Racemic cyclopropanecarboxylic acids can be resolved by crystallization with chiral resolving agents. Cinchona alkaloids, such as quinidine, quinine, cinchonine, and cinchonidine, are particularly effective for this purpose. nih.govresearchgate.net These naturally occurring pseudoenantiomeric alkaloids form diastereomeric salts with the racemic acid, which can then be separated by fractional crystallization due to their different solubilities. This method is scalable and can provide access to both enantiomers of the desired acid in high enantiomeric purity. nih.gov

In addition to classical resolution, enantioselective synthesis using chiral catalysts provides a direct route to enantioenriched cyclopropanes. The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy where stereoselectivity is induced by chiral catalysts or by using chiral auxiliaries on the substrates. rsc.org For example, chiral N,N'-dioxide/Mg(OTf)₂ complexes have been used to catalyze the asymmetric ring-opening/cyclopropanation of cyclic sulfur ylides to construct spirocyclopropyloxindoles with excellent control over stereochemistry. nih.gov Similarly, cinchona alkaloid-derived catalysts have been employed in a variety of asymmetric reactions to generate chiral products with high enantioselectivity. nih.gov

The following table illustrates the use of pseudoenantiomeric cinchona alkaloids in providing access to both enantiomers of a product.

Catalyst TypeProduct EnantiomerTypical Enantiomeric ExcessReference
Quinidine-derived(R)-enantiomerOften >90% nih.gov
Quinine-derived(S)-enantiomerOften >90% nih.gov
Cinchonine-derived(R)-enantiomerVaries researchgate.net
Cinchonidine-derived(S)-enantiomerVaries researchgate.net

Functional Group Transformations on the Cyclopropane Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, enabling the synthesis of diverse libraries of cyclopropane-containing compounds.

Derivatization of the Carboxylic Acid Group

The carboxylic acid of the cyclopropane moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides. google.com Amide formation can be achieved directly by reacting the carboxylic acid with an amine, often at high temperatures, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orgyoutube.com DCC activates the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions. khanacademy.org Similarly, esterification can be performed under standard conditions. These derivatives are often key intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients.

Another important transformation is the conversion of the carboxylic acid group into a trifluoromethyl group. This can be accomplished using sulfur tetrafluoride (SF₄), which serves as a deoxyfluorination reagent. researchgate.netwikipedia.orgacs.org This reaction provides a direct route to trifluoromethyl-substituted cyclopropanes, which are of significant interest in medicinal chemistry.

A more advanced transformation involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. In this method, the carboxylic acid itself is used as a radical precursor. This fragment coupling approach allows for the direct conversion of a broad range of readily available carboxylic acids into structurally diverse and highly functionalized cyclopropanes. nih.gov

Mechanistic Studies of Cyclopropane Ring Opening Reactions

The inherent ring strain of cyclopropanes (approximately 28 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to linear, functionalized molecules. researchgate.netpharmaguideline.com The regioselectivity and stereoselectivity of these ring-opening reactions are of significant mechanistic interest.

The reaction of cyclopropane carboxylic acid derivatives with sulfur tetrafluoride (SF₄) can lead to different outcomes. While the primary reaction is often the conversion of the carboxylic acid to a trifluoromethyl group, ring-opening can also occur, particularly in strained systems. researchgate.net In the case of a bicyclic cyclopropane carboxylic acid lactone, treatment with SF₄ resulted in a diastereoselective opening of the cyclopropane ring. researchgate.net This transformation highlights how the substrate's structure can dictate the reaction pathway, leading to either functional group conversion or stereoselective ring-opening, providing access to complex fluorinated acyclic structures. researchgate.netwikipedia.org

Visible-light photoredox catalysis has emerged as a powerful tool for initiating the ring-opening of cyclopropanes under mild conditions. researchgate.netresearchgate.net The mechanism typically involves the single-electron oxidation of an aryl cyclopropane by an excited photocatalyst to generate a reactive arylcyclopropyl cation radical intermediate. nih.gov This radical cation is susceptible to nucleophilic attack, which triggers the ring-opening. nih.gov

The subsequent steps depend on the specific reaction. For example, in the presence of a nucleophile, a 1,3-difunctionalized product can be formed. nih.gov In other cases, the ring-opening can lead to a carbon-centered radical that can participate in further transformations. rsc.org DFT calculations have shown that the ring-opening of an alkylidenecyclopropane radical is both a kinetically and thermodynamically favorable process. rsc.org These visible-light-mediated methods provide a versatile platform for accessing a variety of molecular scaffolds from cyclopropane precursors. researchgate.net

Platinum-Mediated Cyclopropane Opening via Carbene Intermediates

The interaction of platinum complexes with cyclopropane rings is a subject of significant research, particularly concerning catalytic transformations. While the direct platinum-mediated opening of a cyclopropane carboxylic acid ring via a carbene intermediate is a highly specific and not broadly documented pathway, insights can be drawn from related platinum-catalyzed reactions involving cyclopropanes and carbenes.

Computational studies have explored the mechanism of platinum-catalyzed cyclopropanation, the reverse reaction, where a platinum-carbene complex reacts with an olefin to form a cyclopropane. nih.gov These studies indicate that the active catalytic species are often not a simple metal-carbene (like LnPt=CH2), but rather carbenoid complexes where the carbene-like fragment is stabilized within the coordination sphere of the platinum center. nih.gov The reaction can proceed through different pathways, including a direct "methylene transfer" or a "carbometalation" mechanism. nih.gov The energy barriers for these pathways are sensitive to the solvent and the specific ligands on the platinum catalyst. nih.gov

Platinum(II) complexes are known to catalyze the selective oxidation of unactivated C-H bonds in aliphatic carboxylic acids. rsc.org Furthermore, platinum catalysts are utilized in the hydroxycarbonylation of olefins to produce carboxylic acids. rsc.org These examples highlight the capability of platinum to interact with and catalyze reactions at or near a carboxylic acid functional group.

The opening of a cyclopropane ring by a metal catalyst typically involves the oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. For this to proceed via a carbene intermediate in the context of ring-opening, one might hypothesize a mechanism where the platinum catalyst first inserts into a C-C bond of the cyclopropane ring. Subsequent transformations involving external reagents could then lead to the formation of a carbene species before the final product is released. However, the more established role of platinum-carbene species is in the synthesis of cyclopropanes from alkenes. nih.govlibretexts.orglumenlearning.com

Table 1: Key Pathways in Platinum-Catalyzed Cyclopropanation
PathwayDescriptionInfluencing FactorsReference
Methylene Transfer A concerted pathway where the CH₂ group is transferred from the platinum-carbenoid complex to the alkene.Ligand structure, solvent polarity. nih.gov
Carbometalation A stepwise pathway involving the formation of a five-membered metallacyclic intermediate.Solvent polarity can significantly lower the reaction barrier. nih.gov
Electrophilic and Nucleophilic Ring Opening Processes

The strained C-C bonds of the cyclopropane ring exhibit partial π-character, allowing them to react with both electrophiles and nucleophiles in ring-opening reactions, similar to alkenes. dalalinstitute.com For this compound, the electron-withdrawing nature of the carboxyl group influences the regioselectivity and feasibility of these reactions.

Electrophilic Ring Opening:

Acid-catalyzed ring opening is a common example of an electrophilic process. stackexchange.comechemi.com The reaction is initiated by the protonation of the cyclopropane ring. In the case of a cyclopropyl alcohol, the hydroxyl group is protonated first, leading to its departure as water and the formation of a carbocation. stackexchange.comechemi.com The resulting unstable carbocation then undergoes ring-opening to yield a more stable carbocation, which is subsequently trapped by a nucleophile. For cyclopropanecarboxylic acid, an acid catalyst can protonate the carbonyl oxygen, enhancing the electron-withdrawing effect on the ring and making it more susceptible to attack. The ring itself can also be directly protonated, leading to a corner-protonated or edge-protonated intermediate that opens to form a carbocation, which is then captured by a nucleophile. The opening generally follows Markovnikov's rule, where the bond is cleaved to form the most stable carbocation intermediate. dalalinstitute.com

Nucleophilic Ring Opening:

Nucleophilic ring-opening typically requires the cyclopropane to be activated by electron-withdrawing groups, such as esters, ketones, or nitriles. chempedia.infonih.govnih.gov These are often termed donor-acceptor (D-A) cyclopropanes. The carboxylic acid group in this compound (or its corresponding ester) acts as the acceptor, polarizing the ring and making it susceptible to attack by nucleophiles. The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of the distal C-C bond and formation of a stabilized enolate intermediate. chempedia.infonih.gov This intermediate is then protonated to give the final ring-opened product. A wide variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been successfully employed in these reactions, often catalyzed by a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). nih.govresearchgate.net

Table 2: Comparison of Ring Opening Mechanisms for Cyclopropane Carboxylic Acid Analogs
Reaction TypeInitiating SpeciesKey IntermediateDriving ForceTypical ReagentsReference
Electrophilic Electrophile (e.g., H⁺)CarbocationFormation of a stable carbocation and relief of ring strain.Strong acids (e.g., H₂SO₄), Halogens (e.g., Br₂) dalalinstitute.comstackexchange.com
Nucleophilic Nucleophile (e.g., R-OH, Ar-H)Stabilized Anion (Enolate)Presence of an electron-withdrawing group (acceptor) and relief of ring strain.Alcohols, Thiols, Amines, often with a Brønsted or Lewis acid catalyst. nih.govnih.gov
Isomerization Pathways of Cyclopropane Carboxylic Acids

The isomerization of cyclopropanes can occur through several pathways, typically initiated by heat (thermolysis) or light (photolysis). These reactions can lead to either stereoisomerization (cis-trans isomerization) or structural isomerization (rearrangement of the carbon skeleton).

The high strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to thermal cleavage of a C-C bond. This cleavage is thought to proceed through a trimethylene diradical intermediate. Once formed, this diradical can undergo several transformations. Rotation around the C-C single bonds followed by ring closure can lead to cis-trans isomerization of substituted cyclopropanes. Alternatively, the diradical can rearrange to form an alkene. For example, the thermolysis of 1,2-disubstituted cyclopropanes can lead to an equilibrium mixture of cis and trans isomers. researchgate.net

In the context of cyclopropane carboxylic acids, the carboxylic acid group can influence the reaction pathway. The specific isomerization pathway would depend on the reaction conditions and the substitution pattern on the cyclopropane ring. For instance, the presence of other substituents, such as vinyl groups, can facilitate rearrangements like the vinylcyclopropane-cyclopentene rearrangement. While specific studies on the isomerization of this compound are not prevalent, the general mechanisms established for other substituted cyclopropanes are applicable. The deuterium label at the C1 position would be a valuable tool for mechanistic studies to trace the fate of atoms during these isomerization processes. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics Through Isotopic Studies

Application of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes. baranlab.org The study of KIEs, particularly with deuterium (B1214612) and carbon-13, offers profound insights into the rate-determining steps of reactions. escholarship.orgcolumbia.edu

Deuterium Kinetic Isotope Effects (DKIEs) in Rate-Determining Steps

The replacement of hydrogen with deuterium can lead to a significant change in reaction rate, a phenomenon known as the deuterium kinetic isotope effect (DKIE). libretexts.org The magnitude of the DKIE, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable information about the transition state of the rate-determining step. libretexts.org A primary DKIE, where the C-H bond is broken in the rate-determining step, typically results in a kH/kD ratio significantly greater than 1. libretexts.org For instance, the rate of a reaction involving a C-H bond is often 6–10 times faster than the corresponding reaction with a C-D bond. wikipedia.org

In the context of Cyclopropane-1-D1-carboxylic acid, a primary DKIE would be expected in reactions where the C-D bond at the 1-position is cleaved during the rate-limiting step. The observation of a substantial DKIE would strongly suggest that this bond-breaking event is central to the reaction's kinetics. Conversely, the absence of a significant DKIE would indicate that the C-D bond remains intact during the rate-determining phase of the reaction.

Secondary DKIEs, which are observed when the isotopic substitution is at a position not directly involved in bond cleavage, can also provide mechanistic details. wikipedia.org These effects are generally smaller than primary DKIEs but can reveal changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org

Type of DKIE Description Typical kH/kD Value Mechanistic Implication for this compound
PrimaryC-D bond is broken in the rate-determining step.> 1 (often 6-10) wikipedia.orgThe C1-D bond is cleaved in the slowest step of the reaction.
SecondaryC-D bond is not broken but its environment changes.Close to 1 (e.g., 0.7-1.5) wikipedia.orgIndicates changes in hybridization or steric strain at C1 in the transition state.

Solvent Kinetic Isotope Effects in Cyclopropane (B1198618) Reactivity

Replacing a protic solvent like water (H₂O) with its deuterated counterpart (D₂O) can also influence reaction rates, an effect known as the solvent kinetic isotope effect (SKIE). chem-station.com This is particularly relevant for reactions involving proton transfer or where the solvent participates in the reaction mechanism. nih.govmdpi.com

An inverse SKIE (kH₂O/kD₂O < 1), where the reaction is faster in the deuterated solvent, can occur if a pre-equilibrium step involves the formation of a species where the proton is in a more constrained environment than in the bulk solvent. chem-station.commdpi.com For cyclopropane reactions, studying the SKIE can help determine if solvent molecules are directly involved in the ring-opening or other transformations.

Solvent System Effect on Carboxylic Acid Potential Impact on Reaction Rate
H₂OStandard acid dissociation.Baseline reaction rate.
D₂ODecreased acid dissociation constant. chem-station.comCan be slower or faster (inverse effect) depending on the mechanism. chem-station.com

Carbon-13 Kinetic Isotope Effects for Bond Cleavage Analysis

While deuterium KIEs are powerful, they primarily probe the fate of C-H bonds. To gain insight into the changes in the carbon skeleton, Carbon-13 (¹³C) KIEs are employed. illinois.edu The natural abundance of ¹³C is about 1.1%, making the measurement of ¹³C KIEs more challenging, but modern NMR and mass spectrometry techniques have made it a valuable tool. illinois.edu

For reactions of this compound, measuring the ¹³C KIE at each carbon of the cyclopropane ring can provide a detailed picture of bond cleavage during the rate-determining step. illinois.edu A significant ¹³C KIE at a particular carbon atom indicates that the bonding to that carbon is changing in the transition state. nih.gov For instance, in a ring-opening reaction, the carbons involved in the breaking bond would be expected to exhibit a primary ¹³C KIE. The magnitude of the KIE can also distinguish between different types of reaction mechanisms, such as concerted versus stepwise pathways. nih.gov

Isotopically Labeled Carbon Expected ¹³C KIE (k¹²/k¹³) in Ring-Opening Interpretation
C1 (bonded to Deuterium and COOH)Normal (>1)Indicates significant change in bonding at C1 during the rate-determining step.
C2/C3 (involved in ring strain)Normal (>1)Suggests cleavage of the C-C bond in the transition state.

Isotopic Labeling for Detailed Mechanistic Probing

Beyond KIEs, the strategic placement of isotopes serves as a tracer to follow the fate of atoms and molecular fragments throughout a reaction sequence. This approach is particularly useful for identifying intermediates and mapping out complex rearrangement pathways.

Deuterium Labeling Studies for Identifying Reaction Intermediates

The presence of a deuterium atom in this compound provides a distinct spectroscopic marker that can be tracked using techniques like NMR spectroscopy and mass spectrometry. rsc.org By analyzing the position of the deuterium label in the products of a reaction, it is possible to deduce the nature of the intermediates formed along the reaction pathway. nih.gov

For example, if a reaction of this compound leads to a product where the deuterium is no longer at the carbon adjacent to the carboxyl group, it would imply the formation of a symmetric intermediate or a rearrangement process where the original stereochemistry is lost. Studies on the reaction of cyclopropane with deuterium over metal catalysts have shown that the distribution of isotopes in the resulting propanes provides information about the adsorbed intermediates. rsc.org Similarly, deuterium labeling has been crucial in understanding the metabolism of various compounds by identifying the structure of intermediate metabolites. nih.gov

Isotopic Scrambling Analysis in Rearrangement Pathways

Isotopic scrambling occurs when the isotopic label moves to multiple positions within the product molecule. The analysis of this scrambling pattern can provide compelling evidence for the existence of certain types of intermediates, particularly those that are symmetrical or undergo rapid degenerate rearrangements.

In the context of cyclopropane chemistry, the study of rearrangements often involves protonated cyclopropane intermediates. acs.org For instance, if this compound were to undergo a reaction involving a protonated cyclopropane intermediate, one might expect to see the deuterium label distributed among different positions in the product. The specific pattern of scrambling can help to distinguish between different possible rearrangement mechanisms. For example, in studies of the 2-butyl cation, isotopic scrambling provided evidence for a protonated cyclopropane intermediate where specific carbon-carbon bonds were broken and reformed. acs.org

Probing Transition State Structures with Deuterium Labels

The use of isotopic labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms and the geometry of transition states. In the context of cyclopropane derivatives, substituting a hydrogen atom with deuterium, as in this compound, allows researchers to measure kinetic isotope effects (KIEs). The magnitude of the KIE provides insight into whether the C-H (or C-D) bond is broken or rehybridized in the rate-determining step of a reaction.

A significant primary KIE (typically >2) is observed when the labeled C-H bond is cleaved during the slowest step of the reaction. This indicates that the vibrational frequency of this bond is substantially altered in the transition state. Conversely, the absence of a significant KIE suggests that the bond is not broken in the rate-limiting step. Secondary KIEs, which are smaller, can reveal changes in the hybridization of the carbon atom during the transition state.

In studies of enzymes like the E. coli cyclopropane fatty acid synthase, which catalyzes a related cyclopropanation reaction, isotopic labeling has been crucial. For instance, using S-adenosyl-L-methionine labeled with tritium (B154650) ([methyl-³H₃]), a significant intermolecular primary tritium kinetic isotope effect of 1.8 ± 0.1 was measured. nih.gov This finding is consistent with a partially rate-determining deprotonation step. nih.gov Such studies conclude that both the initial methyl addition to the double bond and the subsequent deprotonation step are co-rate-determining, a characteristic often found in highly efficient enzymes. nih.gov By analogy, studying the enzymatic or chemical reactions of this compound would allow for a precise determination of the role of the C1-H bond cleavage in the reaction's transition state, confirming whether a proton abstraction at this position is a key mechanistic feature.

Isotope Effect TypeObserved Value (Typical)Mechanistic Implication for this compound
Primary KIE kH/kD > 2The C1-D bond is being broken in the rate-determining step of the reaction.
Secondary KIE 0.7 < kH/kD < 1.5Indicates a change in hybridization at the C1 carbon in the transition state.
No significant KIE kH/kD ≈ 1The C1-D bond is not significantly involved in the rate-determining step.

Mechanistic Insights from Enzymatic Reactions Involving Cyclopropane Substrates

Enzymes have evolved diverse and sophisticated mechanisms to handle the unique chemical properties and inherent ring strain of cyclopropane-containing molecules. The study of these enzymes provides fundamental insights into biocatalysis, revealing strategies for both the formation and cleavage of this three-membered ring.

Cyclopropane Ring Cleavage Mechanisms in Enzyme Catalysis

Enzymatic cleavage of the cyclopropane ring is a critical step in the metabolism of various natural and synthetic compounds. These reactions can be broadly categorized based on the nature of the key intermediates involved, which include carbocations, carbanions, or radicals. rsc.org

One example of enzymatic ring opening is the conversion of cyclopropanecarboxylic acid to γ-hydroxybutyric acid by cells of the fungus Fusarium oxysporum. nih.govresearchgate.net This transformation necessitates the cleavage of a C-C bond within the cyclopropane ring. Mechanistic studies on related enzymes suggest that such reactions can be initiated by coenzyme-dependent activation. For instance, the formation of a coenzyme A thioester derivative of the cyclopropane substrate can facilitate the ring opening.

In other systems, enzymes utilize metal cofactors or redox chemistry. The enzyme CurF, an enoyl-acyl carrier protein (ACP) reductase, normally catalyzes a double bond reduction. nih.gov However, it has evolved to catalyze the formation of a cyclopropane ring in the biosynthesis of curacin A. nih.gov The proposed mechanism involves a hydride addition from NADPH and a subsequent chloride elimination. nih.gov While this is a ring-formation reaction, the principles are reversible. The structural features that enable CurF to stabilize the strained ring intermediate provide a model for how other enzymes might catalyze the reverse reaction—ring cleavage—by stabilizing high-energy intermediates formed during C-C bond scission.

The biosynthesis of many terpenoid natural products involves cyclopropane intermediates. nih.gov Enzymes such as squalene (B77637) synthase catalyze the formation of presqualene pyrophosphate, which contains a cyclopropane ring. The subsequent step involves the cleavage of this ring, initiated by the departure of the pyrophosphate leaving group to generate a cyclopropylcarbinyl cation. nih.gov This cation then undergoes a rapid rearrangement to open the ring and form a more stable carbocation, which is then captured to complete the reaction. nih.gov This highlights a common enzymatic strategy: the use of a good leaving group to initiate a carbocation-driven ring-opening cascade.

Identification of Catalytic Residues and Active Site Interactions

The identification of specific amino acid residues within an enzyme's active site that are responsible for catalysis is essential for understanding the reaction mechanism at a molecular level. A combination of X-ray crystallography, site-directed mutagenesis, and structural bioinformatics has been instrumental in pinpointing these key players in enzymes that act on cyclopropane substrates.

A remarkable example is the curacin A biosynthetic pathway, which contrasts the CurF enoyl-reductase (ER) with the highly similar JamJ ER. nih.gov Despite being 65% identical, CurF forms a cyclopropane ring while JamJ does not. nih.gov Structural and mutational analyses revealed that a specific, short loop region in CurF is responsible for its unique cyclopropanase activity. Transplanting this loop into JamJ conferred cyclopropanase activity onto the otherwise inactive chimeric enzyme. nih.gov Furthermore, substituting a single residue, Arg253 in CurF, with the lysine (B10760008) found in typical reductases resulted in a fourfold reduction in cyclopropanation, highlighting its critical role in the catalytic mechanism. nih.gov

In enzymes that utilize metal cofactors, the coordinating residues are paramount. The HppE enzyme, which is involved in the biosynthesis of a cyclopropane-containing amino acid, uses a 2-His-1-carboxylate facial triad (B1167595) (composed of His138, His180, and Glu142 in Streptomyces wedmorensis) to bind the essential iron atom in its active site. nih.gov These residues correctly position the metal ion to participate in catalysis.

Engineered enzymes also provide profound mechanistic insights. A promiscuous tautomerase was engineered to become a cofactor-independent cyclopropanation enzyme. nih.gov Mechanistic studies and mutagenesis pointed to the N-terminal proline residue (Pro-1) as the key catalytic component. This proline forms an iminium ion intermediate with the aldehyde substrate, which is crucial for the subsequent nucleophilic attack that forms the cyclopropane ring. nih.gov

EnzymeSubstrate/ReactionKey Residue(s) / FeatureMethod of IdentificationReference
CurF ER γ-chloro-β-methylcrotonyl-ACPArg253, "Cyclopropanase loop"Structural comparison, Site-directed mutagenesis, Chimeric enzyme construction nih.gov
HppE (S)-2-amino-4-(2-amino-3-hydroxyphenyl)-3-butenoic acidHis138, Glu142, His180X-ray crystallography nih.gov
Engineered Tautomerase Cinnamaldehyde & Diethyl 2-chloromalonatePro-1 (N-terminal)Mechanistic studies, Mutagenesis nih.gov
CYP716A12 β-amyrin, α-amyrin, lupeolD122, I212, Q358Homology modeling, Site-directed mutagenesis, In vivo functional analysis frontiersin.org

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Cyclopropane-1-D1-carboxylic acid, offering precise information on the location and effects of deuterium (B1214612) substitution.

¹H NMR for Precise Deuterium Location and Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in confirming the specific position of the deuterium atom. In the unlabeled cyclopropanecarboxylic acid, the proton on the carbon bearing the carboxylic acid group (C1) exhibits a distinct chemical shift. Upon substitution with deuterium, the signal corresponding to this proton disappears from the ¹H NMR spectrum, directly confirming the C1 position as the site of deuteration.

The protons on the cyclopropane (B1198618) ring typically appear as complex multiplets due to geminal and vicinal couplings. The chemical shifts of the cyclopropyl (B3062369) protons are influenced by the ring's magnetic anisotropy, often causing them to appear at unusually high field strengths. researchgate.net The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically in the 10-12 ppm region. libretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

¹³C NMR for Carbon Skeleton Analysis and Isotopic Enrichment Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, though less so than in aldehydes or ketones, with a typical chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the cyclopropane ring have characteristic chemical shifts that are sensitive to substitution.

¹³C NMR is also a powerful tool for quantifying the level of isotopic enrichment. nih.govfrontiersin.org In ¹³C-labeling studies, the integration of the ¹³C signals allows for the determination of the percentage of ¹³C at each carbon position. nih.govnih.gov This technique is crucial for metabolic studies and for verifying the incorporation of isotopic labels in synthetic processes.

²H NMR for Deuterium Distribution Mapping

Deuterium Nuclear Magnetic Resonance (²H NMR) directly observes the deuterium nucleus, providing an unambiguous method for mapping its distribution within the molecule. For this compound, a single resonance in the ²H NMR spectrum would confirm that the deuterium is located at a single position. This technique is particularly useful for quantifying the degree of deuteration and for detecting any isotopic scrambling that may have occurred during synthesis. The use of stable isotopes like deuterium has become increasingly important in drug development to study pharmacokinetic and metabolic profiles. medchemexpress.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers detailed insights into the molecular vibrations and conformational preferences of this compound.

Comprehensive Vibrational Mode Assignments for Conformational Analysis

The vibrational spectra of carboxylic acids are characterized by several key features. The O-H stretching vibration of the carboxylic acid group gives rise to a very broad and strong absorption in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase. libretexts.orgspectroscopyonline.com The C=O stretching vibration appears as a strong band, typically between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com

Conformational analysis of cyclopropane derivatives can be complex. Computational studies on cyclopropanecarboxylic acid suggest the existence of multiple conformers, with the cis conformer (where the C=O group eclipses the cyclopropane ring) being the most stable. researchgate.net The energy barrier for interconversion between conformers can be determined through these studies. researchgate.net Isotopic substitution, as in this compound, can lead to subtle shifts in the vibrational frequencies, which can be used to refine vibrational assignments. documentsdelivered.comcapes.gov.br

Correlation of Spectral Data with Computational Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. arxiv.orgchimia.ch By calculating the vibrational frequencies and intensities for different possible conformers, a theoretical spectrum can be generated and compared with the experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net This correlation allows for a more confident assignment of the observed vibrational modes to specific molecular motions. researchgate.net

For instance, DFT calculations can predict the vibrational frequencies for both the monomeric and dimeric forms of the carboxylic acid, helping to understand the effects of hydrogen bonding on the spectrum. researchgate.net Such computational studies have been successfully applied to various carboxylic acids to elucidate their structure and vibrational properties. nih.gov The agreement between the computed and experimental spectra provides strong support for the proposed structural and conformational models. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight, elemental composition, and structural fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between ions of the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral this compound ([M]) is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ²H).

Table 1: Calculated Exact Mass of this compound

FormulaCalculated Exact Mass (Da)
C₄H₅DO₂87.0403

In a typical HRMS experiment, the compound would be ionized, for example, by electrospray ionization (ESI) to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high-resolution measurement of these ions would then be compared to the calculated values to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) mass accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound can reveal the connectivity of atoms and the position of the deuterium label.

Key Predicted Fragmentation Pathways:

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of Formic Acid ([M+H - HCOOH]⁺): This would involve the loss of the carboxyl group.

Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide is another characteristic fragmentation of carboxylic acids.

Ring Opening and Fragmentation: The strained cyclopropane ring can open, leading to various fragment ions. The presence of the deuterium atom would result in a mass shift of +1 Da in fragments containing this label, helping to pinpoint its location. For instance, fragmentation of the cyclopropane ring could lead to the loss of ethylene (B1197577) or other small neutral molecules. The observation of deuterated and non-deuterated fragments would provide direct evidence for the position of the deuterium atom.

It is important to note that deuteration can sometimes alter fragmentation pathways or the relative intensities of fragment ions, a phenomenon known as a kinetic isotope effect. stackexchange.com

Table 2: Predicted Key Fragment Ions in MS/MS of Protonated this compound ([C₄H₅DO₂ + H]⁺)

Fragment Ion DescriptionPredicted m/z
Loss of H₂O69.05
Loss of HCOOH (non-deuterated)43.05
Loss of DCOOH (deuterated)42.05
Loss of CO₂45.06
Cyclopropyl cation41.04
Deuterated cyclopropyl cation42.05

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. docbrown.info For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. researchgate.net Common derivatization techniques include esterification (e.g., to form methyl or ethyl esters) or silylation (e.g., to form trimethylsilyl (B98337) esters). researchgate.net

Following separation on a GC column, the eluting derivatized compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint that can be used for identification and purity assessment. The presence of the deuterium label will be evident in the mass spectrum of the derivative, with the molecular ion and any fragments containing the deuterium appearing at one mass unit higher than their non-deuterated counterparts. This allows for the assessment of isotopic enrichment. acs.org

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and conformation.

Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of the closely related compound, cyclopropane-1,1-dicarboxylic acid, has been reported. cdnsciencepub.com Analysis of this related structure can provide insights into the likely solid-state conformation of the cyclopropane ring and the carboxylic acid group. For this compound, a crystallographic study would definitively confirm the geometry of the cyclopropane ring and the conformation of the carboxylic acid group relative to the ring. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Chiral Analysis Techniques for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial, especially in applications where stereochemistry plays a critical role.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography using a chiral stationary phase (CSP) is a highly effective method for the separation of enantiomers. chromatographyonline.com For the analysis of this compound, the compound would likely be derivatized to its ester (e.g., methyl or ethyl ester) to enhance its volatility. researchgate.net

The derivatized enantiomers are then injected onto a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comresearchgate.net The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. The ratio of the peak areas of the two enantiomers provides a quantitative measure of the enantiomeric excess (ee).

Table 3: Commonly Used Chiral Stationary Phases for Cyclopropane Derivatives

Chiral Stationary Phase TypeCommon Examples
Derivatized CyclodextrinsHeptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin
Octakis(2,6-di-O-methyl-3-O-trifluoroacetyl)-γ-cyclodextrin

The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the enantioselective separation and quantification of chiral molecules. In the context of "this compound," which possesses a chiral center at the C1 position of the cyclopropane ring, chiral HPLC is indispensable for resolving its (R) and (S) enantiomers. This separation is crucial for stereoselective synthesis, enantiomeric purity assessment, and detailed mechanistic studies where the stereochemistry of the molecule plays a pivotal role.

The fundamental principle of chiral HPLC involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP). nih.govsigmaaldrich.com This differential interaction leads to the formation of transient diastereomeric complexes with different association constants, resulting in different retention times for each enantiomer and, consequently, their separation. nih.govsigmaaldrich.com

Detailed Research Findings

While specific research detailing the chiral HPLC separation of "this compound" is not extensively available in the public domain, the methodology can be inferred from studies on analogous cyclopropane derivatives and other chiral carboxylic acids. The separation of such compounds is heavily reliant on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. nih.govchiraltech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including carboxylic acids. nih.govchiraltech.com Columns like Chiralpak® and Chiralcel® series, which feature derivatives like tris(3,5-dimethylphenylcarbamate) of cellulose or amylose, have demonstrated excellent enantioselectivity for various chiral acids. nih.govrsc.org The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects. chiraltech.com For a carboxylic acid analyte, the carboxyl group is a key site for hydrogen bonding with the CSP.

The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.govresearchgate.net For acidic compounds, the addition of a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution. chiraltech.com

Illustrative Data for Chiral Separation of Acidic Compounds

Due to the absence of specific published data for the chiral HPLC separation of "this compound," the following tables present representative data from the chiral separation of other acidic compounds, which illustrates the typical parameters and results obtained in such analyses. These data are intended to provide insight into the expected performance of chiral HPLC for the target molecule under similar conditions.

The data below showcases the separation of carbinoxamine (B1668352) enantiomers, a chiral drug, on different polysaccharide-based chiral columns. rsc.org This illustrates the effect of the chiral stationary phase on enantioseparation.

Table 1: Chiral HPLC Separation of Carbinoxamine Enantiomers on Different Chiral Stationary Phases

Chiral Stationary PhaseMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
Chiralpak IAAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)5.8, 6.71.212.55
Chiralpak IBAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)7.2, 8.11.151.98
Chiralpak ICAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)6.5, 7.51.182.31
Chiralpak IDAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)8.9, 11.21.353.82

Data is illustrative and based on the separation of carbinoxamine enantiomers as reported in the literature. rsc.org

The following table demonstrates the effect of the mobile phase composition on the chiral separation of profens, a class of chiral non-steroidal anti-inflammatory drugs (NSAIDs), on a Chiralpak ID column. nih.gov This highlights the tunability of the separation by altering the mobile phase.

Table 2: Influence of Mobile Phase on the Chiral Separation of Profens on a Chiralpak ID Column

AnalyteMobile Phase (Hexane/2-Propanol/TFA)Retention Time (min)Separation Factor (α)Resolution (Rs)
Ibuprofen(90:10:0.1)6.2, 7.11.182.10
Naproxen(80:20:0.1)8.5, 10.21.253.50
Ketoprofen(70:30:0.1)9.1, 11.51.324.20

Data is illustrative and based on the separation of profen enantiomers as reported in the literature. nih.gov

These examples underscore the capability of chiral HPLC to achieve baseline separation of enantiomers for acidic compounds. For "this compound," a similar method development strategy involving the screening of polysaccharide-based CSPs and the optimization of mobile phase conditions would be employed to achieve successful enantioseparation.

Applications in Advanced Organic Synthesis Research and Chemical Biology Probes

Cyclopropane (B1198618) Carboxylic Acid Derivatives as Versatile Synthetic Intermediates

Cyclopropane carboxylic acid and its derivatives are highly valued as versatile synthetic intermediates in organic chemistry. The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unique reactivity to the molecule. This strain, coupled with the electronic effects of the carboxylic acid group, makes these compounds valuable precursors for a wide array of chemical transformations.

These derivatives can undergo a variety of reactions, including ring-opening reactions, cycloadditions, and rearrangements, to generate more complex molecular scaffolds. researchgate.net The ability to introduce a cyclopropyl (B3062369) moiety into a molecule can significantly influence its biological activity and physical properties. For instance, the incorporation of a cyclopropane ring can enhance metabolic stability and improve the binding affinity of a drug candidate to its target protein. nih.gov

The commercial availability of Cyclopropane-1-D1-carboxylic acid further expands the utility of this class of compounds, particularly in studies aimed at elucidating reaction mechanisms. medchemexpress.comcdnisotopes.com

Strategies for the Construction of Complex Molecular Architectures

The inherent reactivity of the cyclopropane ring provides a powerful platform for the synthesis of complex molecular architectures. bangor.ac.uk Organic chemists have developed numerous strategies that leverage the unique properties of cyclopropane carboxylic acid derivatives to build intricate and functionally diverse molecules. nih.gov

One common approach involves the use of cyclopropane derivatives as three-carbon building blocks. Through carefully designed reaction sequences, the cyclopropane ring can be opened to introduce specific functional groups and stereocenters, leading to the formation of linear or more complex cyclic systems. For example, derivatives of cyclopropane carboxylic acid have been employed in the synthesis of natural products and pharmaceutically active compounds. bangor.ac.uk

A notable strategy is the use of these derivatives in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, rapidly increasing molecular complexity. This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.

Design and Application of Deuterium-Labeled Probes for Mechanistic Studies

The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in a molecule can have a profound impact on its chemical reactivity. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. This compound is an ideal candidate for such studies, serving as a powerful probe to elucidate the intricate details of reaction mechanisms. medchemexpress.com

By comparing the reaction rates and product distributions of the deuterated and non-deuterated forms of cyclopropane carboxylic acid, chemists can gain valuable insights into the transition state of a reaction. For example, a significant KIE can indicate that the carbon-hydrogen (or carbon-deuterium) bond is being broken or formed in the rate-determining step of the reaction.

Mechanistic studies using deuterated compounds have been instrumental in understanding a wide range of chemical transformations, from enzymatic reactions to transition metal-catalyzed cross-coupling reactions. researchgate.net The insights gained from these studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Development of Novel Synthetic Methodologies Leveraging Cyclopropane Reactivity and Strain

The unique reactivity and inherent strain of the cyclopropane ring continue to inspire the development of novel synthetic methodologies. organic-chemistry.org Researchers are constantly exploring new ways to harness the potential of cyclopropane derivatives to forge new chemical bonds and construct challenging molecular targets.

Recent advancements include the development of new catalytic systems that can selectively activate and functionalize the C-H bonds of cyclopropanes, as well as innovative cycloaddition reactions that exploit the strained ring system. These methods offer unprecedented control over the stereochemistry and regiochemistry of the resulting products.

Furthermore, the strategic use of cyclopropane carboxylic acid derivatives in photoredox catalysis has opened up new avenues for the synthesis of complex organic molecules under mild and environmentally friendly conditions. These cutting-edge methodologies are expanding the synthetic chemist's toolbox and enabling the creation of molecules with novel properties and functions.

Q & A

Q. What are the established synthetic methodologies for preparing isotopically labeled Cyclopropane-1-D1-carboxylic acid?

this compound is synthesized via deuteration of cyclopropanecarboxylic acid precursors. Key steps include:

  • Deuterium incorporation : Use of deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace specific protons. For example, 98 atom% deuterated this compound is commercially synthesized via selective deuteration at the C1 position .
  • Quality control : Isotopic purity is verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

Q. How can this compound be quantified in biological matrices?

  • HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) : This method is validated for quantifying cyclopropane derivatives in plant tissues (e.g., Lycopersicum esculentum) with high sensitivity (detection limits < 1 ng/mL). Sample preparation involves extraction with acidic methanol, followed by centrifugal filtration .
  • Calibration standards : Deuterated internal standards (e.g., this compound) are used to correct for matrix effects and improve accuracy .

Q. What are the primary applications of this compound in plant biochemistry?

  • Ethylene biosynthesis studies : It serves as a stable isotopic tracer to investigate the enzymatic activity of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in ethylene production. Deuterated analogs help track metabolic flux without interfering with endogenous pathways .
  • Stress response modeling : Used to study plant responses to hypoxia or pathogen attack by monitoring ethylene synthesis kinetics .

Advanced Research Questions

Q. How does deuterium labeling affect the reaction kinetics of this compound in enzymatic assays?

  • Isotope effects : Deuterium at the C1 position alters the compound’s stability and reactivity. For example, the kinetic isotope effect (KIE) for ACC oxidase inhibition by Cyclopropane-1,1-dicarboxylic acid (a related compound) shows a 2.5-fold reduction in reaction rate due to deuteration .
  • Computational modeling : Density functional theory (DFT) calculations predict bond strain and stabilization energies in the cyclopropane ring, explaining its resistance to enzymatic cleavage .

Q. What mechanistic insights have been gained from studying this compound’s inhibition of ACC oxidase?

  • Competitive inhibition : this compound binds to the active site of ACC oxidase, displacing the natural substrate (ACC). Structural studies reveal that the cyclopropane ring’s rigidity prevents proper alignment of the catalytic iron center, reducing ethylene production .
  • Inhibition reversibility : Stopped-flow spectroscopy shows pH-dependent binding, with stronger inhibition at pH 6.5 (common in stressed plant tissues) .

Q. How can computational tools predict the stability of this compound under varying conditions?

  • Thermochemical data : NIST-reaction thermochemistry databases provide ΔrG° and ΔrH° values for cyclopropane derivatives, aiding in predicting decomposition pathways. For example, this compound exhibits higher thermal stability (ΔrH° = +28 kJ/mol) compared to non-deuterated analogs .
  • Molecular dynamics (MD) simulations : Simulate ring-strain effects and solvation dynamics in aqueous vs. organic solvents, guiding storage conditions (e.g., refrigeration at 0–6°C to prevent degradation) .

Q. What are the environmental and safety considerations for handling this compound?

  • Ecotoxicity : Low bioaccumulation potential (log Kow = 0.9) but moderate aquatic toxicity (EC₅₀ = 12 mg/L in Daphnia magna). Waste must be neutralized before disposal to avoid releasing reactive intermediates .
  • Personal protective equipment (PPE) : Use N95 respirators, nitrile gloves, and sealed goggles during handling. Avoid skin contact due to potential corrosivity .

Methodological Guidelines

  • Synthesis optimization : Use microwave-assisted reactions to reduce deuteration time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Data contradiction resolution : Cross-validate HPLC-MS results with NMR (¹H and ²H NMR) to distinguish isotopic isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.